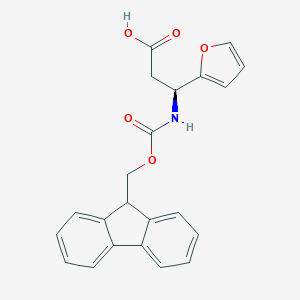

Fmoc-(S)-3-amino-3-(2-furyl)-propionic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(furan-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19NO5/c24-21(25)12-19(20-10-5-11-27-20)23-22(26)28-13-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-11,18-19H,12-13H2,(H,23,26)(H,24,25)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNBKREXSNCMGTJ-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC=CO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)O)C4=CC=CO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30426875 | |

| Record name | Fmoc-(S)-3-amino-3-(2-furyl)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217741-88-2 | |

| Record name | Fmoc-(S)-3-amino-3-(2-furyl)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-(S)-3-amino-3-(2-furyl)-propionic Acid

CAS Number: 1217741-88-2

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-(S)-3-amino-3-(2-furyl)-propionic acid is a specialized amino acid derivative that serves as a critical building block in modern peptide synthesis and medicinal chemistry.[1] Its unique structure, featuring a furan moiety, offers novel opportunities for the development of therapeutic peptides with enhanced biological activity.[1] The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine allows for its seamless incorporation into peptide chains using standard solid-phase peptide synthesis (SPPS) protocols.[1]

This guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, designed to be a valuable resource for professionals in the field of drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 1217741-88-2[1] |

| Molecular Formula | C₂₂H₁₉NO₅[1] |

| Molecular Weight | 377.4 g/mol [1] |

| Appearance | White powder[1] |

| Melting Point | 177-182 °C[1] |

| Optical Rotation | [a]D25 = -51 ± 2º (c=1 in DMF)[1] |

| Purity | ≥ 98% (HPLC)[1] |

| Solubility | Soluble in organic solvents such as DMF |

| Storage | Store at 0-8 °C[1] |

Synthesis of this compound

A plausible synthetic route could involve a Mannich-type reaction or a Strecker synthesis, followed by Fmoc protection. A generalized workflow is illustrated below.

Caption: Conceptual workflow for the synthesis of this compound.

Representative Experimental Protocol:

This is a representative protocol and may require optimization.

-

Synthesis of (S)-3-amino-3-(2-furyl)-propionic acid: This step can be achieved through various asymmetric synthesis methods. One approach is the use of a chiral auxiliary or a chiral catalyst in a reaction involving furfural, a malonic acid derivative, and an ammonia source.

-

Fmoc Protection:

-

Dissolve (S)-3-amino-3-(2-furyl)-propionic acid in an aqueous solution of a suitable base, such as sodium bicarbonate.

-

Cool the solution in an ice bath.

-

Add a solution of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in an organic solvent (e.g., dioxane or acetone) dropwise while maintaining the temperature and pH.

-

Stir the reaction mixture for several hours at room temperature.

-

Acidify the solution with a dilute acid (e.g., HCl) to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent system to obtain pure this compound.

-

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is in Fmoc-based solid-phase peptide synthesis (SPPS). This methodology allows for the stepwise construction of a peptide chain on a solid support (resin). The furan moiety can introduce unique conformational constraints or act as a pharmacophore in the final peptide.

The general cycle of Fmoc-SPPS is depicted in the following diagram:

Caption: General workflow of an Fmoc-SPPS cycle incorporating the title compound.

Detailed Experimental Protocol for a Single Coupling Cycle:

This protocol assumes a manual synthesis on a 0.1 mmol scale.

-

Resin Swelling: Swell the resin (e.g., Rink Amide or Wang resin) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate the mixture for 5-10 minutes.

-

Drain the piperidine solution and repeat the treatment for another 5-10 minutes.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

-

Amino Acid Activation and Coupling:

-

In a separate vial, dissolve this compound (e.g., 4 equivalents) and an activating agent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (e.g., 3.9 equivalents) in DMF.

-

Add N,N-diisopropylethylamine (DIPEA) (e.g., 8 equivalents) to the amino acid solution and vortex briefly.

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

To confirm the completion of the coupling reaction, a Kaiser test can be performed on a small sample of the resin beads. A negative result (yellow beads) indicates a complete reaction.

-

-

Washing:

-

Drain the coupling solution from the resin.

-

Wash the resin thoroughly with DMF (5-7 times).

-

This cycle of deprotection, coupling, and washing is repeated for each amino acid in the desired peptide sequence.

Analytical Characterization

The identity and purity of this compound should be confirmed by standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons of the furan ring, the propionic acid backbone, and the fluorenyl and methoxy groups of the Fmoc protecting group.

-

¹³C NMR: The carbon NMR spectrum should display distinct resonances for all the carbon atoms in the molecule, including the carbonyl carbons of the carboxylic acid and the carbamate.

-

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a standard method to assess the purity of Fmoc-amino acids. A typical analysis would involve a C18 column with a gradient of acetonitrile in water containing a small amount of trifluoroacetic acid (TFA). The purity is generally expected to be ≥ 98%.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry can be used to confirm the molecular weight of the compound. The expected [M+H]⁺ ion would be at m/z 378.4.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for handling similar chemical compounds should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile building block for peptide chemists and drug development professionals. Its unique furan-containing structure provides an avenue for creating novel peptides with potentially enhanced biological properties. A thorough understanding of its properties, handling, and application in SPPS is essential for its successful utilization in research and development.

References

- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214.

- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455–2504.

- Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc solid phase peptide synthesis: a practical approach. Oxford University Press.

- Albericio, F. (2004). Solid-phase synthesis: a practical guide. CRC press.

Sources

A Comprehensive Technical Guide to the Physical Properties of Fmoc-Furyl-Propionic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the key physical and chemical properties of Fmoc-furyl-propionic acid, a crucial building block in peptide synthesis and medicinal chemistry. Understanding these characteristics is paramount for its effective application in the design and development of novel therapeutics. This document moves beyond a simple listing of data points, offering insights into the causality behind experimental choices and providing a framework for its practical use.

Introduction: The Significance of the Furan Moiety in Peptide Chemistry

Fmoc-furyl-propionic acid, an amino acid derivative carrying the fluorenylmethyloxycarbonyl (Fmoc) protecting group, is distinguished by the presence of a furan ring. This heterocyclic moiety is not merely a structural component; it imparts unique electronic and conformational properties that can influence the biological activity and pharmacokinetic profile of a peptide. Its incorporation into peptide chains is a strategic choice for researchers aiming to explore novel chemical spaces and enhance the therapeutic potential of their molecules. The Fmoc group facilitates its seamless integration into standard solid-phase peptide synthesis (SPPS) workflows.

Core Physicochemical Properties

The physical properties of Fmoc-furyl-propionic acid can vary depending on the specific isomer. The most commonly utilized variants are the (S) and (R) enantiomers of Fmoc-3-amino-3-(2-furyl)propionic acid, as well as the racemic mixture. It is crucial to select the appropriate isomer for the intended stereospecific application.

Table 1: Key Physicochemical Data of Fmoc-Furyl-Propionic Acid Isomers

| Property | Fmoc-(S)-3-amino-3-(2-furyl)propionic acid | Fmoc-(R)-3-amino-3-(2-furyl)propionic acid | Fmoc-DL-3-amino-3-(2-furyl)propionic acid | Fmoc-β-(2-furyl)-Ala-OH |

| Synonyms | Fmoc-D-β-Ala-(2-furyl)-OH | Fmoc-L-β-Ala-(2-furyl)-OH | - | (S)-2-(Fmoc-amino)-3-(2-furyl)propionic acid |

| CAS Number | 1217741-88-2[1][2] | 511272-45-0[3] | 282525-14-8[4] | 159611-02-6[5] |

| Molecular Formula | C₂₂H₁₉NO₅[1][2] | C₂₂H₁₉NO₅[3] | C₂₂H₁₉NO₅[4] | C₂₂H₁₉NO₅[5] |

| Molecular Weight | 377.4 g/mol [1][3] | 377.4 g/mol [3] | 377.39 g/mol [4] | 377.39 g/mol [5] |

| Appearance | White powder[1] | - | - | - |

| Melting Point | 177-182 °C[1] | - | - | 139 °C[5] |

| Boiling Point | - | - | 579.6±50.0 °C (Predicted)[4] | - |

| Density | - | - | 1.316±0.06 g/cm³ (Predicted)[4] | - |

| Optical Rotation | [a]D25 = -51 ± 2º (C=1 in DMF)[1] | - | - | - |

| Purity | ≥ 98% (HPLC)[1][2] | - | - | - |

| Storage | 0-8 °C[1] | 0-8°C[3] | - | 2-8°C[5] |

The parent carboxylic acid, 3-(2-Furyl)propionic acid, which lacks the Fmoc and amino groups, exhibits significantly different properties, with a much lower melting point of 56-60 °C and a molecular weight of 140.14 g/mol .[6]

Solubility Profile: A Critical Parameter for Reaction Kinetics

The solubility of Fmoc-amino acids is a critical factor in peptide synthesis, directly impacting reaction kinetics and coupling efficiency. While comprehensive solubility data in a wide range of solvents is not extensively published, general observations and studies on similar compounds provide valuable guidance.

Fmoc-amino acids generally exhibit good solubility in polar aprotic solvents commonly used in peptide synthesis, such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP). A study on a green solvent alternative, PolarClean, demonstrated that most Fmoc-amino acids are highly soluble (>0.9 M), with all tested exhibiting solubility greater than 0.4 M.[7] This suggests that Fmoc-furyl-propionic acid is likely to have favorable solubility in these and similar solvent systems.

Experimental Protocol: Determination of Solubility

A standardized protocol for determining the solubility of Fmoc-furyl-propionic acid in a given solvent involves the following steps:

-

Preparation of Saturated Solution: Add an excess amount of the compound to a known volume of the solvent in a sealed vial.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

Separation of Undissolved Solid: Centrifuge or filter the solution to remove any undissolved solid.

-

Quantification: Analyze a known volume of the supernatant to determine the concentration of the dissolved compound. This can be achieved through techniques such as UV-Vis spectroscopy (by creating a calibration curve) or by evaporating the solvent and weighing the residue.

Caption: Workflow for determining the solubility of Fmoc-furyl-propionic acid.

Spectroscopic and Chromatographic Characterization

The identity and purity of Fmoc-furyl-propionic acid are confirmed through a combination of spectroscopic and chromatographic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The proton NMR spectrum will show characteristic signals for the furan ring protons, the aliphatic protons of the propionic acid backbone, and the distinct aromatic protons of the Fmoc group. One synthetic procedure for a similar compound, (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(furan-2-yl)propanoic acid, confirmed the product's structure using ¹H and ¹³C NMR.

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, including the carbonyl stretching frequencies of the carboxylic acid and the carbamate of the Fmoc group, as well as the characteristic vibrations of the furan ring.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of Fmoc-furyl-propionic acid. A purity of ≥ 98% is typically required for use in peptide synthesis.[1][2] The retention time under specific chromatographic conditions serves as an identifier.

Thermal Stability and Storage Considerations

Fmoc-furyl-propionic acid is a stable, solid compound under standard laboratory conditions. The recommended storage temperature is between 0-8 °C to minimize potential degradation over long-term storage.[1][3][5] The melting point of the (S)-isomer is in the range of 177-182 °C, indicating good thermal stability for typical applications in peptide synthesis, where reaction temperatures are generally much lower.[1]

Conclusion: A Versatile Tool for Advanced Peptide Design

The well-defined physical properties of Fmoc-furyl-propionic acid, including its high purity, good thermal stability, and favorable solubility in common synthesis solvents, make it a reliable and versatile reagent for researchers. The presence of the furan moiety offers a unique opportunity to introduce novel structural and electronic features into peptides, potentially leading to enhanced biological activity and improved therapeutic profiles. A thorough understanding of its physical characteristics, as outlined in this guide, is the foundation for its successful application in the laboratory.

References

-

Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. ResearchGate. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Fmoc-(S)-3-Amino-3-(2-furyl)-propionic acid | CymitQuimica [cymitquimica.com]

- 3. chemimpex.com [chemimpex.com]

- 4. FMOC-DL-3-(FURAN-2-YL)-3-AMINO-PROPIONIC ACID | 282525-14-8 [amp.chemicalbook.com]

- 5. labsolu.ca [labsolu.ca]

- 6. 3-(2-呋喃)丙酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

Synthesis of Fmoc-β-furyl-alanine: A Comprehensive Technical Guide for Researchers

Introduction: The Significance of Fmoc-β-furyl-alanine in Modern Drug Discovery and Peptide Science

In the landscape of peptide chemistry and drug development, the incorporation of non-proteinogenic amino acids is a powerful strategy to modulate the pharmacological properties of peptides, such as their stability, conformation, and receptor-binding affinity. Among these, Fmoc-β-furyl-alanine stands out as a versatile building block. The presence of the furan moiety, a heterocyclic aromatic ring, introduces unique steric and electronic properties that can significantly influence the biological activity of a peptide. The fluorenylmethyloxycarbonyl (Fmoc) protecting group makes this amino acid derivative particularly suitable for solid-phase peptide synthesis (SPPS), the cornerstone of modern peptide assembly.[1]

This in-depth technical guide provides a comprehensive overview of a robust synthetic route for Fmoc-β-furyl-alanine, designed for researchers, scientists, and drug development professionals. We will delve into a plausible and accessible two-step synthetic pathway, complete with detailed experimental protocols, mechanistic insights, and thorough characterization data. Our focus is not only on the procedural steps but also on the underlying chemical principles that ensure a successful and reproducible synthesis.

Strategic Approach to the Synthesis of Fmoc-β-furyl-alanine

The synthesis of Fmoc-β-furyl-alanine can be logically approached in two main stages: first, the asymmetric synthesis of the core amino acid, β-(2-furyl)-L-alanine, followed by the protection of its α-amino group with the Fmoc moiety. This strategy allows for the careful control of stereochemistry in the initial phase and employs a well-established and high-yielding protection reaction in the final step.

Caption: Overall synthetic workflow for Fmoc-β-furyl-alanine.

Part 1: Synthesis of the β-(2-furyl)-L-alanine Precursor via Asymmetric Strecker Synthesis

The Strecker synthesis is a classic and versatile method for the preparation of α-amino acids. By employing a chiral auxiliary, this reaction can be adapted for the asymmetric synthesis of L-amino acids, which are the biologically relevant enantiomers for peptide synthesis. This section outlines a detailed protocol for the synthesis of β-(2-furyl)-L-alanine starting from furfural.

Causality Behind Experimental Choices:

-

Furfural as the Starting Material: Furfural is a readily available and inexpensive aldehyde derived from biomass, making it an economical starting point for the synthesis.

-

Asymmetric Strecker Approach: The use of a chiral amine as a component of the reaction or a chiral catalyst is crucial for inducing stereoselectivity and obtaining the desired L-enantiomer of the amino acid. This avoids the need for tedious and often inefficient chiral resolution at a later stage.

-

Hydrolysis of the Aminonitrile: The intermediate α-aminonitrile is hydrolyzed under acidic or basic conditions to yield the final carboxylic acid functionality of the amino acid.

Detailed Experimental Protocol: Asymmetric Strecker Synthesis of β-(2-furyl)-L-alanine

-

Imine Formation: In a round-bottom flask, dissolve furfural (1.0 eq) in a suitable solvent such as methanol. Add a chiral amine (e.g., (R)-(-)-2-phenylglycinol) (1.1 eq) and stir the mixture at room temperature for 2-4 hours to form the corresponding chiral imine.

-

Cyanide Addition: Cool the reaction mixture to 0 °C in an ice bath. In a separate flask, prepare a solution of potassium cyanide (KCN) (1.5 eq) in water. Slowly add the KCN solution to the imine solution while maintaining the temperature at 0 °C. Stir the reaction mixture at this temperature for 24 hours.

-

Hydrolysis: After 24 hours, acidify the reaction mixture with concentrated hydrochloric acid (HCl) and heat to reflux for 6-8 hours. This will hydrolyze the nitrile group to a carboxylic acid and cleave the chiral auxiliary.

-

Work-up and Purification: Cool the reaction mixture to room temperature and neutralize with a base (e.g., ammonium hydroxide) to precipitate the crude β-(2-furyl)-L-alanine. The crude product can be purified by recrystallization from a water/ethanol mixture.

Part 2: Fmoc Protection of β-(2-furyl)-L-alanine

With the chiral amino acid precursor in hand, the next and final step is the protection of the α-amino group with the fluorenylmethyloxycarbonyl (Fmoc) group. This is a standard procedure in peptide chemistry, and we will describe a robust protocol using Fmoc-Cl.

Causality Behind Experimental Choices:

-

Fmoc-Cl as the Reagent: 9-Fluorenylmethyl chloroformate (Fmoc-Cl) is a highly reactive and efficient reagent for the introduction of the Fmoc group.

-

Schotten-Baumann Conditions: The reaction is typically performed under Schotten-Baumann conditions, which involve an aqueous basic solution (e.g., sodium carbonate or sodium bicarbonate) to neutralize the HCl byproduct generated during the reaction. This ensures a high yield and minimizes side reactions.

-

Extraction and Purification: A straightforward acid-base workup allows for the separation of the desired Fmoc-protected amino acid from unreacted starting materials and byproducts.

Sources

molecular structure of Fmoc-(S)-3-amino-3-(2-furyl)-propionic acid

An In-Depth Technical Guide to Fmoc-(S)-3-amino-3-(2-furyl)-propionic Acid: Structure, Synthesis, and Application in Modern Drug Discovery

Executive Summary

This compound is a non-canonical, β-amino acid that has emerged as a pivotal building block in medicinal chemistry and peptide science. Its unique molecular architecture combines three strategically important features: the base-labile Fmoc protecting group essential for modern peptide synthesis, a β-amino acid backbone that imparts conformational rigidity and enzymatic stability to peptide structures, and a biologically active furan moiety. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, and its application in Solid-Phase Peptide Synthesis (SPPS). Furthermore, it explores the rationale for its use in drug development, highlighting how the incorporation of the furan scaffold can lead to novel peptidomimetics with enhanced therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile compound in their research and development endeavors.

The Strategic Value of Non-Canonical Amino Acids

The therapeutic potential of peptides is often hindered by their poor metabolic stability, primarily due to rapid degradation by proteases. A prevailing strategy to overcome this limitation is the development of peptidomimetics, which involves incorporating non-natural amino acids to alter the peptide backbone. Beta-amino acids are particularly valuable in this context; their extended backbone introduces unique conformational possibilities and can promote the formation of stable secondary structures that are resistant to enzymatic cleavage.

Concurrently, the furan scaffold, a five-membered aromatic heterocycle, is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[1][2][3] It often serves as a bioisostere for phenyl rings, offering modified electronic and steric properties that can enhance metabolic stability, receptor binding interactions, and overall bioavailability.[3] this compound is uniquely positioned at the intersection of these two strategic fields, offering a pre-packaged solution for creating novel, stable, and potentially highly active peptide-based therapeutics.[4]

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecule's constituent parts is critical to appreciating its utility. The structure can be deconstructed into three key functional components.

Structural Deconstruction

-

The Fmoc (9-fluorenylmethyloxycarbonyl) Protecting Group : This is the cornerstone of its application in modern peptide synthesis.[5] The Fmoc group temporarily blocks the α-amino group, preventing self-polymerization during the coupling reaction.[5][6] Its primary advantage is its lability under mild basic conditions (e.g., piperidine), which allows for iterative deprotection and chain elongation without damaging the growing peptide or acid-sensitive side-chain protecting groups.[7][] This orthogonal protection scheme is the foundation of Fmoc-based SPPS.[7]

-

The β-Amino Acid Backbone : Unlike natural α-amino acids, the amino group is attached to the beta-carbon relative to the carboxyl group. This additional carbon atom in the backbone increases conformational flexibility and allows for the formation of unique, stable helical structures in β-peptides. These structures are not recognized by most proteases, significantly enhancing the in-vivo half-life of the resulting peptide.

-

The (S)-Stereocenter : The chiral carbon bonded to the amino and furyl groups is in the (S)-configuration. Maintaining stereochemical purity is paramount in drug development, as different enantiomers can have vastly different biological activities and toxicological profiles.

-

The 2-Furyl Side Chain : The furan ring is a versatile moiety with a rich history in medicinal chemistry.[3] It is an electron-rich aromatic system capable of participating in various non-covalent interactions, including hydrogen bonding (via the oxygen atom) and π-π stacking. Its incorporation into a peptide chain can influence conformation and enhance binding to biological targets.[9] Furan-containing compounds have demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, and anti-cancer properties.[2][3][10]

Physicochemical Data Summary

The fundamental properties of this compound are summarized below for quick reference.

| Property | Value | Reference |

| CAS Number | 1217741-88-2 | [11] |

| Molecular Formula | C₂₂H₁₉NO₅ | [12] |

| Molecular Weight | 377.39 g/mol | [12] |

| Appearance | Solid | [12] |

| Purity | Typically ≥98% | [12] |

| Synonyms | (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(furan-2-yl)propanoic acid | [12] |

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is as a monomer unit in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[4][11] This technique has become the method of choice for peptide synthesis due to its efficiency, amenability to automation, and the use of milder reaction conditions compared to older Boc-based methods.[6][13]

The SPPS Cycle: A Validating Workflow

SPPS is a cyclical process where amino acids are sequentially added to a growing peptide chain that is anchored to an insoluble resin support.[7] The workflow itself is a self-validating system; the success of each step is confirmed before proceeding to the next, ensuring high purity of the final product.

The following protocol outlines the incorporation of this compound into a peptide sequence using a manual synthesis approach on a Rink Amide resin, which yields a C-terminal amide upon final cleavage.

Detailed Experimental Protocol

Materials:

-

Rink Amide Resin (e.g., 100-200 mesh)

-

This compound

-

Coupling Reagent: HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine) or 2,4,6-Collidine

-

Deprotection Reagent: 20% (v/v) Piperidine in DMF

-

Solvents: Anhydrous, amine-free DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

-

Washing Solvents: IPA (Isopropanol)

-

Reaction Vessel with a sintered glass filter

Protocol Steps:

-

Resin Preparation & Swelling (Step 1):

-

Place the desired amount of Rink Amide resin (e.g., 0.1 mmol scale) into the reaction vessel.

-

Add DMF to the resin and allow it to swell for at least 1 hour with gentle agitation (e.g., nitrogen bubbling). This is crucial for exposing the reactive sites within the resin beads.[13][14]

-

Drain the DMF.

-

-

Fmoc Deprotection (Step 2):

-

Add a solution of 20% piperidine in DMF to the swollen resin.

-

Agitate for 3-5 minutes. Drain.

-

Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15-20 minutes. The use of a secondary amine like piperidine is critical; it not only cleaves the Fmoc group via β-elimination but also scavenges the resulting dibenzofulvene byproduct to prevent side reactions.[15]

-

Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine, which would otherwise neutralize the subsequent coupling reaction.

-

-

Amino Acid Activation & Coupling (Step 3):

-

In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and HCTU (2.9-4.9 equivalents) in a minimal amount of DMF.

-

Add DIPEA (6-10 equivalents) to the solution. The base is essential for activating the carboxyl group of the amino acid.

-

Allow the mixture to pre-activate for 1-2 minutes.[7]

-

Add the activated amino acid solution to the deprotected peptide-resin in the reaction vessel.

-

Agitate the mixture for 30-60 minutes at room temperature.[7] HCTU is a highly efficient coupling reagent that minimizes racemization and side reactions.[16]

-

-

Washing & Monitoring (Step 4):

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3-5 times) and then IPA (2-3 times) to remove excess reagents and byproducts.[15]

-

Perform a qualitative ninhydrin (Kaiser) test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a successful coupling, as there are no free primary amines remaining. Proline residues will not give a positive result with this test.[16] If the test is positive, the coupling step can be repeated.

-

-

Chain Elongation:

-

To add the next amino acid, return to Step 2 (Fmoc Deprotection). Repeat the cycle until the desired peptide sequence is synthesized.

-

Workflow Visualization

The cyclical nature of Fmoc-based SPPS is illustrated in the diagram below.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ijabbr.com [ijabbr.com]

- 3. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 4. chemimpex.com [chemimpex.com]

- 5. chempep.com [chempep.com]

- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Furan-Conjugated Tripeptides as Potent Antitumor Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jk-sci.com [jk-sci.com]

- 12. This compound | CymitQuimica [cymitquimica.com]

- 13. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 14. chem.uci.edu [chem.uci.edu]

- 15. chempep.com [chempep.com]

- 16. luxembourg-bio.com [luxembourg-bio.com]

Navigating the Challenges of Fmoc-Furyl-Amino Acid Solubility in DMF: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-canonical amino acids, such as furan-containing derivatives, into peptide chains is a rapidly advancing frontier in medicinal chemistry and drug discovery. These unique building blocks offer the potential to modulate peptide conformation, enhance biological activity, and improve pharmacokinetic profiles. However, the successful application of Fmoc-furyl-amino acids in solid-phase peptide synthesis (SPPS) is critically dependent on their solubility in the primary solvent, N,N-Dimethylformamide (DMF). This guide provides a comprehensive technical overview of the factors governing the solubility of Fmoc-furyl-amino acids in DMF, offering field-proven insights and detailed protocols to overcome common challenges.

Introduction: The Double-Edged Sword of Fmoc-Protected Amino Acids

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern SPPS, prized for its base-lability which allows for mild deprotection conditions.[1] However, the bulky, aromatic nature of the Fmoc group can significantly impact the solubility of the corresponding amino acid derivative.[2] This is particularly true for amino acids with hydrophobic or aromatic side chains, where intermolecular interactions can lead to aggregation and poor dissolution.[1][2]

Fmoc-furyl-amino acids, such as Fmoc-L-2-furylalanine, present a unique solubility challenge. The furan ring, while contributing to the novel properties of the amino acid, also introduces a degree of aromaticity and hydrophobicity that can exacerbate the solubility issues associated with the Fmoc group.[3] Understanding and mitigating these solubility challenges is paramount for efficient peptide synthesis.

The Science of Solubility: Key Factors at Play

The dissolution of an Fmoc-amino acid in DMF is a complex interplay of several factors:

-

Molecular Structure: The inherent hydrophobicity of both the Fmoc group and the amino acid side chain is a primary determinant of solubility.[2] The furan moiety in Fmoc-furyl-amino acids, with its aromatic character, can contribute to π-stacking interactions, potentially leading to aggregation.

-

Solvent Quality: The purity of the DMF is critical.[2][4] Over time, DMF can degrade to form dimethylamine, which can compromise the integrity of the Fmoc group and affect solubility.[2][4] The presence of water in the solvent can also negatively impact the dissolution of hydrophobic compounds.

-

Temperature: While gentle heating can improve solubility, excessive heat can lead to the degradation of the Fmoc-amino acid.[5]

-

Intermolecular Interactions: The formation of intermolecular hydrogen bonds and other non-covalent interactions can lead to the formation of aggregates that are difficult to dissolve.[5]

Quantitative Solubility: A General Overview

| Amino Acid Type | General Solubility in DMF |

| Aliphatic (e.g., Gly, Ala) | Good to Excellent |

| Hydrophobic (e.g., Val, Leu, Ile) | Variable to Good |

| Aromatic (e.g., Phe, Trp) | Good |

| Polar (e.g., Ser, Thr) | Good |

| Acidic/Basic (Protected) | Variable to Good |

Note: This table provides a general guide. Actual solubility can vary based on specific protecting groups and experimental conditions.[5]

Based on its structure, Fmoc-furyl-alanine would be expected to have solubility characteristics similar to other aromatic Fmoc-amino acids, with the potential for reduced solubility due to the specific electronic and steric properties of the furan ring.

Experimental Protocols for Enhanced Dissolution

Standard Dissolution Protocol

This protocol outlines the standard procedure for dissolving Fmoc-amino acids in DMF.

-

Preparation: Weigh the desired amount of the Fmoc-furyl-amino acid into a clean, dry vial.

-

Solvent Addition: Add the calculated volume of high-purity, amine-free DMF.

-

Initial Dissolution: Vortex the vial for 1-2 minutes to suspend the solid.

-

Sonication: If the solid does not fully dissolve, place the vial in an ultrasonic bath for 5-10 minutes.[5] Sonication helps to break up solid particles and aggregates.[2]

-

Gentle Warming: If solubility remains an issue, gently warm the solution to approximately 37°C with intermittent vortexing.[5] It is crucial to avoid excessive or prolonged heating.[5]

-

Immediate Use: Once dissolved, use the solution immediately for the coupling reaction to prevent potential precipitation.

Protocol for Utilizing Co-solvents

For particularly challenging Fmoc-furyl-amino acids, the use of a co-solvent can significantly enhance solubility.

-

Co-solvent Selection: N-Methyl-2-pyrrolidone (NMP) and Dimethyl Sulfoxide (DMSO) are excellent choices as they generally have higher solvating power than DMF.[2][5]

-

Stock Solution (Optional but Recommended): Prepare a concentrated stock solution of the Fmoc-furyl-amino acid in the chosen co-solvent (e.g., 100 mg/mL in DMSO).[5]

-

Blending: In a separate vial, add the required volume of DMF for your coupling reaction.

-

Addition of Stock: Add a small volume of the concentrated co-solvent stock solution to the DMF.

-

Homogenization: Vortex the mixture thoroughly to ensure a homogenous solution.

-

Coupling: Proceed with the activation and coupling steps as per your standard SPPS protocol.

Visualizing the Workflow

The following diagram illustrates the decision-making process for dissolving a challenging Fmoc-furyl-amino acid.

Troubleshooting and Advanced Strategies

In cases of persistent solubility issues, consider the following advanced strategies:

-

"Magic Mixture": For extremely difficult sequences, a "Magic Mixture" of DCM/DMF/NMP (1:1:1) containing 1% (v/v) Triton X-100 and 2 M ethylenecarbonate can be effective.[5]

-

Alternative Solvents: NMP can be used as a complete replacement for DMF in many cases, offering superior solvating power for hydrophobic peptides.[4][5]

-

Chaotropic Salts: While more relevant for on-resin aggregation, washing the resin with a solution of a chaotropic salt (e.g., 0.8 M NaClO₄ in DMF) before coupling can disrupt intermolecular hydrogen bonds.[5]

Conclusion: A Pathway to Success

The successful incorporation of Fmoc-furyl-amino acids into synthetic peptides hinges on a thorough understanding of their solubility characteristics in DMF. By employing high-purity solvents, utilizing appropriate dissolution techniques such as sonication and gentle warming, and considering the use of co-solvents when necessary, researchers can overcome the challenges posed by these valuable and unique building blocks. This proactive approach to solubility management will ultimately lead to higher purity crude peptides, more efficient syntheses, and accelerated progress in the development of novel peptide-based therapeutics.

References

-

Peptideweb.com. (n.d.). Synthesis protocols. Retrieved from [Link]

-

Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility of amino acid (AA) derivatives in DMF, neat green solvents.... Retrieved from [Link]

- Fields, G. B., Lauer-Fields, J. L., & Fields, C. G. (2009). Advances in Fmoc solid-phase peptide synthesis. Current opinion in chemical biology, 13(5-6), 638–643.

-

AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]

-

LifeTein®. (n.d.). How to dissolve, handle and store synthetic peptides. Retrieved from [Link]

- Mitin, Y. V. (1996). An effective organic solvent system for the dissolution of amino acids. International journal of peptide and protein research, 48(4), 374–376.

- Cui, H., & Zhang, L. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. Accounts of chemical research, 52(11), 3245–3255.

-

Open Access Pub. (2024). Peptide Synthesis in Aqueous Solution With a Reusable Solid Phase. Retrieved from [Link]

- Taleb, O., et al. (2007). Stability and cleavage conditions of (2-furyl)-L-alanine-containing peptides. Journal of peptide science : an official publication of the European Peptide Society, 13(10), 673–680.

-

Bio-synthesis. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Retrieved from [Link]

- Toth, G. K., & Varamini, P. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in chemistry, 8, 179.

-

Biomatik. (2022, November 28). What are the Sustainability Challenges in Peptide Synthesis and Purification?. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. Retrieved from [Link]

- Cinelli, M. A., & Colacino, E. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. ChemBioChem, 22(12), 2057–2073.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Properties and Handling of Fmoc-Phe-OH in Research Settings. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 5). The Crucial Role of Fmoc-L-3-(2-Furyl)-alanine in Modern Peptide Synthesis. Retrieved from [Link]

Sources

stability of furan moiety in peptide synthesis

An In-Depth Technical Guide to the Stability and Strategic Incorporation of the Furan Moiety in Peptide Synthesis

Executive Summary

The furan ring is a privileged heterocyclic scaffold, integral to a multitude of pharmacologically active compounds and clinically approved drugs.[1][2] Its unique electronic properties and ability to act as a bioisostere for the phenyl ring make it a highly attractive moiety for incorporation into peptide-based therapeutics to modulate their structure, function, and metabolic stability.[1][3] The most common method for this is the use of Fmoc-protected 3-(2-furyl)alanine (Fua) in standard solid-phase peptide synthesis (SPPS).[4] However, the electron-rich nature of the furan ring renders it susceptible to degradation under the strongly acidic conditions required for the final cleavage of the peptide from the resin.[5][6][7]

This guide provides a comprehensive analysis of the stability challenges associated with the furan moiety in SPPS. It elucidates that this instability is critically dependent on the furan's position within the peptide sequence, with N-terminal furans being particularly labile.[5][7] Drawing from field-proven research, we detail the "aromatic capping" strategy—a robust and elegant solution that leverages π-π stacking interactions to completely shield the furan ring from acid-mediated degradation.[6][7] This guide offers detailed, step-by-step protocols for the successful synthesis of peptides containing furan moieties at any position, empowering researchers to confidently harness the full potential of this versatile building block in modern peptide chemistry and drug discovery.

Chapter 1: The Furan Moiety - A Privileged Scaffold in Peptide-Based Drug Discovery

The furan ring system is a cornerstone in medicinal chemistry, celebrated for its presence in a wide spectrum of biologically active molecules.[8][9] Its value stems from a unique combination of aromaticity, polarity conferred by the oxygen heteroatom, and a compact five-membered ring structure.[3] These features allow furan derivatives to engage in various non-covalent interactions with biological targets and often enhance pharmacokinetic profiles.[2]

In the context of peptide science, the incorporation of furan-containing non-proteinogenic amino acids, such as 3-(2-furyl)alanine (Fua), offers several strategic advantages:

-

Structural Scaffolding: The rigid furan ring can impose conformational constraints on the peptide backbone, helping to stabilize specific secondary structures (e.g., turns or helices) that may be crucial for biological activity.

-

Bioisosteric Replacement: Furan can serve as a bioisostere for other aromatic rings like phenyl or thiophene, enabling fine-tuning of steric and electronic properties to optimize receptor binding and activity.[1]

-

A Handle for Post-Synthetic Modification: The furan moiety is not merely a passive structural element. It can be selectively oxidized to a highly reactive keto-enal intermediate, providing a powerful tool for site-specific peptide labeling, cyclization, or covalent crosslinking to biological targets.[4][5][6]

The commercial availability of N-α-Fmoc-protected L-3-(2-furyl)alanine makes its incorporation compatible with the widely used Fmoc/tBu SPPS methodology, providing a direct route to these modified peptides.[4]

Chapter 2: The Core Challenge - Instability of the Furan Ring in Standard SPPS Workflows

The principal obstacle in the synthesis of furan-containing peptides is the inherent acid lability of the furan ring.[7][10] Furan is an electron-rich aromatic system that is highly susceptible to electrophilic attack, especially protonation under strongly acidic conditions.[11] The final step in Fmoc-SPPS involves treating the peptide-resin conjugate with a cleavage cocktail, which is typically composed of neat trifluoroacetic acid (TFA) with various scavengers.[12]

Under these harsh conditions, the furan ring can be protonated, leading to a cascade of reactions that may include ring-opening, polymerization, or other undefined degradation pathways.[6][10][11] This was clearly demonstrated in early attempts to synthesize N-terminally furan-modified peptides, where cleavage with a standard TFA-based cocktail resulted in a complex mixture of byproducts, with none of the desired product detectable by LC-MS analysis.[6][7] This instability compromises the purity and yield of the final peptide, representing a significant bottleneck for its widespread use.

Caption: Proposed acid-catalyzed degradation of the furan ring.

Chapter 3: A Position-Dependent Phenomenon - Analyzing Furan Stability within the Peptide Sequence

Crucially, the degradation of the furan moiety during acidic cleavage is not uniform but is highly dependent on its position within the peptide chain.[5] Extensive studies have revealed a clear pattern of stability, which dictates the synthetic strategy required.

-

Internal and C-Terminal Positions: When Fmoc-Fua-OH is incorporated at an internal position or is the C-terminal residue of the peptide, the furan ring exhibits remarkable stability. It remains intact during standard TFA-based cleavage, allowing for the isolation of the desired peptide in high purity.[7]

-

N-Terminal Position: In stark contrast, when the furan moiety is located at the N-terminus of the peptide (e.g., introduced via capping with 3-(2-furyl)propanoic acid or as an N-terminal Fua residue), it is extremely vulnerable to acid-catalyzed degradation.[6][7] This heightened sensitivity results in the complete loss of the desired product upon cleavage.

This positional dependence is a critical diagnostic feature. The increased susceptibility of the N-terminal furan is likely due to its greater solvent exposure and the electronic influence of the free N-terminal ammonium group under acidic conditions, which may facilitate the initial protonation event that triggers degradation.

| Position of Furan Moiety | Cleavage Cocktail | Observed Outcome | Reference |

| N-Terminal | TFA / DTT / H₂O | Complete degradation, complex mixture | [6] |

| N-Terminal | TFA / TIS / H₂O | Complete degradation | [7] |

| Internal | TFA / TIS / H₂O | Stable, pure peptide obtained | [7] |

| C-Terminal | TFA / TIS / H₂O | Stable, pure peptide obtained | [6] |

| N-Terminal (Capped) | TFA / TIS / H₂O | Stable, pure peptide obtained | [5][6] |

| Table 1. Summary of Furan Stability as a Function of Sequence Position and Cleavage Conditions. |

Chapter 4: The "Aromatic Capping" Strategy - A Robust Solution for Furan Stabilization

To overcome the severe instability of the N-terminal furan, a highly effective "aromatic capping" strategy has been developed.[5][6] This method involves acylating the N-terminal amino group of the peptide with a sterically demanding aromatic carboxylic acid after the full peptide sequence has been assembled.

The protective effect is attributed to intramolecular π-π stacking between the electron-rich furan ring and the electron system of the aromatic capping group.[6][7] This non-covalent interaction effectively shields the furan moiety, sterically hindering its protonation and subsequent degradation during the final TFA cleavage step. This simple yet powerful modification allows for the routine synthesis of N-terminally furan-modified peptides in high purity.[5] Examples of successful capping agents include acridine-9-carboxylic acid and 2-naphthoic acid.[6]

Caption: π-π stacking shields the N-terminal furan from acid.

Chapter 5: Field-Proven Methodologies for Synthesizing Furan-Containing Peptides

The successful synthesis of furan-containing peptides hinges on selecting the appropriate strategy based on the intended location of the furan moiety. The following protocols are validated and widely applicable.

Protocol 5.1: Standard Fmoc-SPPS of Peptides with Internal or C-Terminal Furan Moieties

This protocol applies when the furan-containing amino acid, Fmoc-L-3-(2-furyl)alanine, is located internally or at the C-terminus.

-

Resin Selection & First Amino Acid Coupling: Swell an appropriate resin (e.g., Rink Amide for C-terminal amides, 2-chlorotrityl chloride for protected fragments) in N,N-dimethylformamide (DMF) for 30 minutes. Couple the first Fmoc-protected amino acid according to standard procedures.

-

Peptide Chain Elongation: Perform iterative cycles of Fmoc deprotection and amino acid coupling to assemble the peptide sequence.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5-10 minutes. Wash thoroughly with DMF.

-

Amino Acid Coupling: Pre-activate a 4-fold molar excess of the next Fmoc-amino acid (including Fmoc-L-3-(2-furyl)alanine) with a suitable coupling agent (e.g., HCTU/DIPEA or DIC/OxymaPure in DMF) for 5 minutes, then add to the resin. Allow the coupling reaction to proceed for 1-2 hours. Wash thoroughly with DMF.

-

-

Final Deprotection: Remove the N-terminal Fmoc group from the final amino acid.

-

Cleavage and Global Deprotection:

-

Wash the resin with dichloromethane (DCM) and dry under vacuum.

-

Prepare the cleavage cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O.[12]

-

Add the cocktail to the resin (approx. 10 mL per gram of resin) and allow it to react for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the crude product.

-

-

Purification: Purify the crude peptide by reverse-phase HPLC.

Protocol 5.2: Synthesis of N-Terminally Furan-Modified Peptides using Aromatic Capping

This protocol is essential when the furan moiety is at the N-terminus.

-

Peptide Synthesis: Synthesize the desired peptide sequence on a solid support as described in Protocol 5.1, steps 1-3. The final step should be the removal of the N-terminal Fmoc group to expose the free amine.

-

Aromatic Capping:

-

Dissolve a 4-fold molar excess of the aromatic carboxylic acid (e.g., 2-naphthoic acid) and an activating agent (e.g., HCTU/DIPEA) in DMF.

-

Add the activation mixture to the peptide-resin and allow the capping reaction to proceed for 2-4 hours.

-

Wash the resin thoroughly with DMF, followed by DCM.

-

-

Cleavage and Purification: Proceed with the cleavage, precipitation, and purification steps as described in Protocol 5.1, steps 4-5. The aromatic cap will ensure the furan moiety remains intact during the TFA treatment.[6][7]

Caption: Decision workflow for synthesizing furan-peptides.

Chapter 6: Post-Synthetic Modification - Leveraging the Furan Moiety as a Reactive Handle

The successful synthesis and purification of furan-containing peptides is often the prelude to their use in more advanced applications. The stability of the furan ring under neutral or basic conditions allows it to be carried through the synthesis, after which its reactivity can be "switched on." A prominent application is the furan-oxidation labeling technology.[5][6] In this process, the purified peptide is treated with a mild oxidizing agent, such as N-bromosuccinimide (NBS), which selectively converts the furan ring into a highly reactive 1,4-endodione intermediate. This electrophilic species can then react with various nucleophiles, such as primary amines on labeling reagents or side chains of other biomolecules, enabling site-specific modification.[4][13] This dual nature—stable during synthesis and selectively reactive post-synthesis—is what makes the furan moiety such a powerful tool for chemical biology and peptide engineering.

Conclusion

The furan moiety is a valuable and versatile building block for the design of novel peptides with enhanced structural and functional properties. While its inherent sensitivity to acid presents a significant challenge within the context of standard Fmoc-SPPS, this guide has demonstrated that the challenge is surmountable with a rational, evidence-based approach. The key to success lies in understanding the critical role of the furan's position within the peptide sequence. For internal and C-terminal placements, standard protocols are effective. For the highly sensitive N-terminal position, the "aromatic capping" strategy provides a simple and robust method to protect the moiety during acidic cleavage. By employing these field-proven methodologies, researchers can confidently and reliably synthesize furan-containing peptides, unlocking their full potential for applications ranging from drug discovery to the development of sophisticated chemical biology probes.

References

-

Hoogewijs, K., Deceuninck, A., & Madder, A. (2012). Aromatic capping surprisingly stabilizes furan moieties in peptides against acidic degradation. Organic & Biomolecular Chemistry, 10(20), 4026-4029.

-

BenchChem. (2025). The Furan Scaffold: A Versatile Player in Medicinal Chemistry. BenchChem Technical Guides.

-

Vannecke, W. (2020). Furan-modified peptides for crosslinking to GPCRs. Ghent University Library.

-

Saeid, H., Al-sayed, H., & Bader, M. (2023). A Review on Biological and Medicinal Significance of Furan. Alq J Med App Sci, 6(1), 44-58.

-

Hoogewijs, K., Deceuninck, A., & Madder, A. (2012). Aromatic capping surprisingly stabilizes furan moieties in peptides against acidic degradation. Organic & Biomolecular Chemistry.

-

Nivrutti, G. P. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181.

-

Nivrutti, G. P. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research.

-

Reddy, T. J., et al. (2020). A Comprehensive Review on the Total Synthesis of Antibacterial Furanomycin and Its Analogs. Molecules, 25(24), 5919.

-

Hoogewijs, K., Deceuninck, A., & Madder, A. (2012). Communication: Aromatic capping surprisingly stabilizes furan moieties in peptides against acidic degradation. Organic & Biomolecular Chemistry.

-

BenchChem. (2025). The Furan Scaffold: A Versatile Player in Biological Activity. BenchChem Technical Guides.

-

Sharma, G., et al. (2020). Furan-Conjugated Tripeptides as Potent Antitumor Drugs. Molecules, 25(24), 6031.

-

Kuznetsov, A., et al. (2024). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. Chemistry – A European Journal.

-

BenchChem. (2025). Common side reactions in the synthesis of furan-2,4-diones. BenchChem Technical Guides.

-

BOC Sciences. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. BOC Sciences Tech Center.

-

Pharma Guideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Pharma Guideline.

-

Das, D., et al. (2020). Furan-thiol-amine (FuTine) multicomponent reaction (MCR) for chemoselective modification and cyclization of peptides. ResearchGate.

-

Lee, N. (2022). Peptide Hand Synthesis Part 8: Cleaving. YouTube.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]

- 4. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]

- 5. Aromatic capping surprisingly stabilizes furan moieties in peptides against acidic degradation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Aromatic capping surprisingly stabilizes furan moieties in peptides against acidic degradation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Aromatic capping surprisingly stabilizes furan moieties in peptides against acidic degradation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. ijabbr.com [ijabbr.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]

- 12. youtube.com [youtube.com]

- 13. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Integration of Unnatural Amino Acids in Solid-Phase Peptide Synthesis

Abstract

The strategic incorporation of unnatural amino acids (Uaas) into peptide sequences via Solid-Phase Peptide Synthesis (SPPS) represents a transformative approach in modern drug discovery and chemical biology.[1][2] By transcending the canonical 20 amino acids, researchers can engineer peptides with enhanced therapeutic profiles, including improved stability, greater potency, and novel functionalities.[3][] This guide provides an in-depth technical exploration of the principles, methodologies, and challenges associated with integrating Uaas into SPPS workflows. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, from protecting group strategy and coupling reagent selection to final peptide characterization.

Introduction: Expanding the Chemical Alphabet of Peptides

The foundational principle of SPPS, as pioneered by Merrifield, involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support.[5] This method provides precise control over the peptide sequence.[1] The introduction of Uaas, which are non-proteinogenic amino acids, significantly broadens the chemical diversity and functional potential of synthetic peptides.[3][6] These modifications can range from simple alterations, such as substituting an L-amino acid with its D-enantiomer to impart resistance to enzymatic degradation, to incorporating complex residues with fluorescent tags, photocrosslinkers, or bioorthogonal handles for subsequent conjugation.[3]

The successful synthesis of these modified peptides is contingent upon a nuanced understanding of the unique chemical properties of each Uaa and the adaptation of standard SPPS protocols to accommodate them.[3] Key areas of consideration include steric hindrance, altered reactivity of side chains, and the selection of appropriate orthogonal protecting groups.[3]

The Core of the Matter: Adapting Fmoc/tBu SPPS for Unnatural Amino Acids

The most prevalent strategy in modern SPPS is the Fmoc/tBu approach, which utilizes the base-labile fluorenylmethyloxycarbonyl (Fmoc) group for temporary Nα-amino protection and acid-labile groups, typically based on tert-butyl (tBu), for permanent side-chain protection.[5][7] This orthogonal protection scheme is critical, as it allows for the selective deprotection of the Nα-amino group at each cycle without disturbing the side-chain protectors.[5][8]

The Modified SPPS Cycle: A Step-by-Step Causality

The incorporation of a Uaa follows the same fundamental iterative cycle as natural amino acids, but with critical modifications to address potential challenges.[3]

Experimental Protocol: General Fmoc-SPPS Cycle for Unnatural Amino Acid Incorporation

-

Resin Swelling:

-

Action: Place the appropriate resin (e.g., Rink Amide for C-terminal amides) in a reaction vessel and add N,N-dimethylformamide (DMF).[3] Allow to swell for at least 30 minutes.

-

Causality: Proper swelling of the polymer matrix is essential to ensure that all reactive sites are accessible to reagents, maximizing reaction efficiency. Insufficient swelling can lead to truncated sequences.

-

-

Fmoc Deprotection:

-

Action: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes.[3][9] Repeat once.

-

Causality: Piperidine, a secondary amine, acts as a base to remove the acidic proton on the fluorenyl group of the Fmoc protector, initiating a β-elimination reaction that liberates the free Nα-amine.[7] The resulting dibenzofulvene byproduct is scavenged by excess piperidine to prevent side reactions.[7]

-

-

Washing:

-

Action: Thoroughly wash the resin with DMF to remove residual piperidine and the fulvene-piperidine adduct.

-

Causality: Incomplete washing can lead to the neutralization of the incoming activated amino acid by residual base, significantly reducing coupling efficiency.

-

-

Amino Acid Coupling (The Critical Step for Uaas):

-

Action: Dissolve the Fmoc-protected Uaa and a suitable coupling reagent (e.g., HATU) and an organic base (e.g., DIPEA) in DMF. Add this activation mixture to the resin.[10]

-

Causality: The coupling reagent activates the carboxylic acid of the incoming amino acid, typically by forming a highly reactive ester intermediate, which is then susceptible to nucleophilic attack by the free amine on the resin-bound peptide. The choice of reagent is paramount for Uaas (see Section 3).

-

-

Monitoring and Recoupling:

-

Action: Perform a qualitative test (e.g., Ninhydrin or Kaiser test) to check for the presence of free primary amines. A positive result (blue color) indicates incomplete coupling.

-

Causality: Uaas, particularly those that are sterically hindered, may couple inefficiently.[11] Failure to achieve complete coupling before proceeding will result in deletion sequences, which are often difficult to separate from the target peptide. If the test is positive, a second coupling (recoupling) is performed.

-

-

Washing:

-

Action: Wash the resin with DMF to remove excess reagents and byproducts.

-

Causality: This step prepares the resin-bound peptide for the next cycle of deprotection and coupling.

-

This cycle is repeated for each amino acid in the sequence.[3]

Visualizing the Workflow

The iterative nature of SPPS, adapted for Uaas, can be visualized as a cyclical process.

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Overcoming the Hurdles: Coupling Strategies for Challenging Uaas

The primary challenge in incorporating Uaas lies in the coupling step.[] Steric hindrance from bulky side chains or α,α-disubstitution can significantly slow down the rate of peptide bond formation.[3][11] This necessitates the use of more potent coupling reagents than those typically used for standard amino acids.

A Hierarchy of Coupling Reagents

The choice of coupling reagent is a critical decision based on the structure of the Uaa.

| Coupling Reagent Class | Examples | Efficacy with Hindered Uaas | Notes |

| Carbodiimides | DIC, EDC | Low to Moderate | Often used with additives like HOBt or Oxyma to suppress racemization and improve efficiency. DIC is common in SPPS as its urea byproduct is soluble.[10][12] |

| Phosphonium Salts | PyBOP, PyAOP | High | Highly reactive and effective for hindered couplings. PyBOP's byproducts are non-carcinogenic, unlike its predecessor BOP.[10] PyAOP is among the most reactive.[10] |

| Uronium/Aminium Salts | HBTU, HATU, COMU | Very High | HATU is currently one of the most widely used and effective reagents, particularly for overcoming steric hindrance.[10] COMU offers comparable efficiency to HATU with improved safety and solubility profiles.[12] |

Decision Pathway for Reagent Selection

The selection process can be guided by a logical decision tree based on the Uaa's properties.

Caption: Decision pathway for selecting coupling conditions for unnatural amino acids.[3]

Orthogonal Protecting Groups: The Key to Precision

For Uaas with reactive side chains, an additional layer of orthogonal protection is required.[8] This "auxiliary" protecting group must be stable to both the basic conditions of Fmoc removal and the strong acid used for final cleavage, but removable under specific, mild conditions to allow for on-resin modification, such as cyclization or branching.[8]

| Protecting Group | Chemical Structure | Removal Conditions | Orthogonal To |

| Alloc | Allyloxycarbonyl | Pd(0) catalyst | Fmoc/tBu |

| ivDde | 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl | 2-5% Hydrazine in DMF | Fmoc/tBu |

| Mmt | 4-Methoxytrityl | 1-2% TFA in DCM | Fmoc/tBu |

This table provides examples of commonly used auxiliary orthogonal protecting groups.

The ability to selectively deprotect a specific side chain on the solid support is a powerful tool for creating complex peptide architectures.[8] For instance, a lysine side chain could be protected with ivDde, allowing for its selective deprotection and subsequent acylation with a fatty acid while the peptide remains anchored to the resin.[13]

Final Cleavage and Characterization: Validating the Synthesis

Once the peptide sequence is fully assembled, the final step is to cleave the peptide from the resin and simultaneously remove all permanent side-chain protecting groups.[5]

The Cleavage Cocktail

This is typically achieved using a "cocktail" containing a strong acid, most commonly trifluoroacetic acid (TFA), along with a mixture of scavengers.

-

TFA (95%): The strong acid that cleaves the peptide from the resin and removes acid-labile side-chain protecting groups (e.g., tBu, Trt, Boc).[7]

-

Triisopropylsilane (TIS, 2.5%): A scavenger that quenches reactive carbocations generated during the cleavage of protecting groups, preventing re-attachment to sensitive residues like Trp and Met.

-

Water (2.5%): Acts as a scavenger and helps to hydrolyze the bond to the resin.

Purification and Analysis

The crude peptide, now cleaved from the resin, is precipitated in cold diethyl ether, washed, and dried.[3] Subsequent purification is almost always necessary and is typically performed by reverse-phase high-performance liquid chromatography (RP-HPLC).[3][14]

The identity and purity of the final Uaa-containing peptide must be rigorously confirmed.[15]

-

RP-HPLC: Assesses the purity of the peptide sample by separating the target peptide from deletion sequences, incompletely deprotected species, and other impurities.[14][15]

-

Mass Spectrometry (MS): Provides the definitive confirmation of the peptide's identity by measuring its molecular weight.[16] High-resolution mass spectrometry (e.g., ESI-TOF) can confirm the elemental composition, and tandem MS (MS/MS) can be used to sequence the peptide, confirming the precise location of the Uaa.[16][17]

Conclusion: A New Frontier in Peptide Science

The incorporation of unnatural amino acids via SPPS is an indispensable tool in modern chemical biology and drug development.[1] While challenges such as steric hindrance and complex protection schemes exist, they are surmountable through the rational selection of potent coupling reagents, orthogonal protecting groups, and optimized reaction protocols.[3] By expanding the chemical repertoire of peptides, scientists can design next-generation therapeutics and molecular probes with precisely tailored properties, opening new avenues for both fundamental research and clinical applications.

References

- Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols. Benchchem.

- Strategies for Incorporating Unnatural Amino Acids into Proteins. BOC Sciences.

- A Technical Guide to the Incorporation of Unnatural Amino Acids into Peptides. Benchchem.

- Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. ASM Journals.

- Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. NIH.

- Commonly Used Coupling Reagents in Peptide Synthesis.

- A general method for site-specific incorporation of unnatural amino acids into proteins. PubMed.

- Overview of Solid Phase Peptide Synthesis (SPPS).

- Site-Specific Incorporation of Unnatural Amino Acids into Escherichia coli Recombinant Protein: Methodology Development and Recent Achievement. MDPI.

- Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. PubMed.

- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.

- Site‐specific incorporation of an unnatural amino acid into proteins in mammalian cells. Oxford Academic.

- Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. NIH.

- Fmoc Amino Acids for SPPS. AltaBioscience.

- Unnatural Amino Acids for Peptide Synthesis. Merck Millipore.

- Efficient Coupling Involving Sterically Hindered Amino Acids. Request PDF.

- Orthogonal protecting groups for N?-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Request PDF - ResearchGate.

- The Effects of p-Azidophenylalanine Incorporation on Protein Structure and Stability.

- Orthogonal Protection in Peptide Synthesis: A Technical Guide for Researchers. Benchchem.

- Synthesis of Nonproteinogenic Amino Acids to Probe Lantibiotic Biosynthesis. PMC - NIH.

- Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation.

- Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins.

- Efficient peptide coupling involving sterically hindered amino acids. PubMed.

- Characterization and Sequence Confirmation of Unnatural Amino Acid Containing Peptide Libraries Using Electrospray Ionization Mass Spectrometry. PubMed.

- Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins.

- Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. Sigma-Aldrich.

- (PDF) Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins. ResearchGate.

- Unnatural Amino Acids. CPC Scientific.

- Rational incorporation of any unnatural amino acid into proteins by machine learning on existing experimental proofs. NIH.

- Solid-Phase Unnatural Peptide Synthesis (UPS). Journal of the American Chemical Society.

- Modern Peptide Drug Analysis: Mass Spec, HOS, and More. BioPharmaSpec.

- Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins. Frontiers.

- Quality Control of Amino Acids & Peptides: A Guide. Bachem.

- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.

- Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies.

- HPLC Tech Tip: Approach to Peptide Analysis. Phenomenex.

- A synthetic strategy for ON-resin amino acid specific multiple fatty acid acylation of peptides. PubMed.

- Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Almac.

- Combining Non-canonical Amino Acid Mutagenesis and Native Chemical Ligation for Multiply Modifying Proteins: A case study of α-synuclein post-translational modifications. PubMed Central.

- Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv.

- Automatic procedures for the synthesis of difficult peptides using oxyma as activating reagent: A comparative study on the use of bases and on different deprotection and agitation conditions. PubMed.

- Protective group strategies in carbohydrate and peptide chemistry. Scholarly Publications Leiden University.

- On-demand deprotection of Thz and Acm PGs via palladium complexes. a... ResearchGate.

- Peptide release, side-chain deprotection, work-up, and isolation. PubMed.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 5. peptide.com [peptide.com]

- 6. cpcscientific.com [cpcscientific.com]

- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chem.uci.edu [chem.uci.edu]

- 10. file.globalso.com [file.globalso.com]

- 11. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]

- 12. bachem.com [bachem.com]

- 13. A synthetic strategy for ON-resin amino acid specific multiple fatty acid acylation of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. almacgroup.com [almacgroup.com]

- 15. bachem.com [bachem.com]

- 16. biopharmaspec.com [biopharmaspec.com]

- 17. Characterization and sequence confirmation of unnatural amino acid containing peptide libraries using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Integration of Furan-Containing Amino Acids in Peptidomimetics: A Technical Guide for Drug Discovery

Abstract

Peptidomimetics represent a pivotal strategy in modern drug discovery, aiming to overcome the inherent limitations of natural peptides as therapeutic agents. This guide delves into the specialized niche of incorporating furan-containing amino acids into peptide scaffolds. We will explore the unique physicochemical properties of the furan moiety and how its integration can enforce conformational rigidity, enhance metabolic stability, and provide novel pharmacophoric features. This document serves as a technical resource for researchers, chemists, and drug development professionals, providing in-depth protocols, mechanistic insights, and a critical evaluation of the role of these non-natural amino acids in shaping the future of peptide-based therapeutics.

Introduction: The Peptidomimetic Imperative and the Rise of Non-Natural Amino Acids

Peptides are exquisite signaling molecules, governing a vast array of physiological processes with high potency and selectivity. However, their therapeutic potential is often hampered by poor oral bioavailability, rapid proteolytic degradation, and conformational flexibility, which can lead to reduced receptor affinity and specificity[1][2]. Peptidomimetics are designed to mimic the essential pharmacophoric elements of a native peptide while addressing these liabilities. A powerful approach in peptidomimetic design is the incorporation of non-natural amino acids, which can introduce novel structural and functional properties[2][3].